D-6-Hydroxynorleucine

Stereospecific Toxicity In Vivo Pharmacology Chiral Amino Acid Biology

D-6-Hydroxynorleucine (CAS 16509-61-8) is a non-proteinogenic D-α-amino acid featuring a critical C6 hydroxyl for hydrogen bonding and stereospecific enzyme recognition. Unlike the L-enantiomer, its D-configuration enables ACE/NEP inhibitor diastereomer mapping, depsipeptide stapling, and validated L-asparaginase co-crystallization (PDB 1JSL, 1.70 Å). Substituting with L- or DL- forms compromises binding geometry. Insist on the authentic D-configuration for reproducible stereospecific outcomes and efficient chiral process recycling.

Molecular Formula
Molecular Weight 163.17
Cat. No. B1579125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-6-Hydroxynorleucine
Molecular Weight163.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-6-Hydroxynorleucine: Procurement-Ready Chiral Building Block for Stereospecific Research


D-6-Hydroxynorleucine (CAS 16509-61-8), also designated 6-hydroxy-D-norleucine or (R)-2-amino-6-hydroxyhexanoic acid, is a non-proteinogenic D-α-amino acid derivative with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol . This compound is characterized by a primary hydroxyl group at the terminal C6 position of the norleucine side chain, providing a unique structural feature for chemical derivatization and hydrogen-bonding interactions [1]. As an experimental small molecule listed in authoritative databases such as DrugBank (DB02233), it is specifically utilized in research to synthesize diastereomeric analogs and probe the stereospecificity of enzyme binding pockets, distinguishing it from the more common L-enantiomer used in vasopeptidase inhibitor synthesis .

Why D-6-Hydroxynorleucine Cannot Be Replaced by L-Enantiomers or Unhydroxylated Analogs


Substituting D-6-Hydroxynorleucine with its L-enantiomer, racemic DL-mixture, or the unhydroxylated analog D-norleucine introduces significant and quantifiable risks in research outcomes. The stereochemistry at the α-carbon (D- vs. L-) fundamentally alters biological activity, as evidenced by in vivo studies showing the D-isomer acts as a specific growth depressant in rats, whereas the L-isomer depresses both growth and red blood cell production [1]. Furthermore, the C6 hydroxyl group is essential for applications such as depsipeptide formation and for probing enzyme stereospecificity, where its presence dictates distinct binding modes compared to D-norleucine, as observed in X-ray crystallography studies with L-asparaginase [2]. These divergent properties confirm that D-6-Hydroxynorleucine is not an interchangeable component within a class of analogs; its unique stereochemical and functional profile demands precise sourcing for reproducible, stereospecific experimental outcomes.

Product-Specific Quantitative Evidence Guide for D-6-Hydroxynorleucine


In Vivo Biological Differentiation: D- vs. L-Isomer Effects on Growth and Hematopoiesis

A direct head-to-head in vivo study in weanling rats demonstrated that the D- and L-isomers of 6-hydroxynorleucine exhibit distinct, non-interchangeable biological effects. At a 1% dietary level, the D-isomer specifically reduced weight gain without significantly affecting red blood cell count, whereas the L-isomer depressed both weight gain and hematopoiesis [1].

Stereospecific Toxicity In Vivo Pharmacology Chiral Amino Acid Biology

Industrial Process Advantage: Recoverability and Recycle of the D-Enantiomer

In the industrial-scale synthesis of the ACE inhibitor intermediate MDL 28,726, a process was developed for the recovery of the unwanted (R)-6-hydroxynorleucine (D-enantiomer) from the mother liquor. This recovered D-enantiomer was subsequently racemized to (R,S)-6-hydroxynorleucine lithium salt and recycled back into the process to produce the desired (S)-enantiomer [1]. This is a unique process advantage; the D-enantiomer is not simply a waste product but a recoverable and recyclable intermediate.

Process Chemistry Chiral Resolution ACE Inhibitor Synthesis

Structural Biology Tool: Unique Binding Mode Revealed by X-Ray Crystallography

X-ray crystallography of L-asparaginase complexed with 6-hydroxy-D-norleucine (PDB ID: 1JSL) reveals a specific binding pose at 1.70 Å resolution. While the primary citation focuses on the mechanism of the suicide inhibitor 6-diazo-5-oxy-norleucine, the structure confirms that the D-enantiomer of 6-hydroxynorleucine can be successfully co-crystallized and its interactions with the enzyme active site resolved, demonstrating its utility as a tool for stereospecific structural studies [1].

Structural Biology Enzyme Mechanism Crystallography

Peptide Synthesis: Enhanced Functionality via Hydroxyl Group Derivatization

The presence of the C6 hydroxyl group in D-6-Hydroxynorleucine provides a unique reactive handle for peptide modification, enabling depsipeptide formation (lactonization) and the synthesis of 'stapled' peptides . This is a distinct functional advantage over the unhydroxylated analog D-norleucine (D-Nle), which lacks this site for post-synthetic conjugation or structural constraint.

Solid-Phase Peptide Synthesis Unnatural Amino Acids Peptide Chemistry

Procurement-Ready Application Scenarios for D-6-Hydroxynorleucine


Probing Stereospecificity of ACE and NEP Enzyme Binding Pockets

Research teams investigating the stereochemical requirements of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) inhibitors can use D-6-Hydroxynorleucine to synthesize diastereomeric analogs. This approach directly leverages the compound's D-configuration to systematically probe enzyme binding pocket geometry, a method validated by its established use in vasopeptidase inhibitor research .

Developing Constrained Peptide Therapeutics via Side-Chain Lactonization

Peptide chemists can employ D-6-Hydroxynorleucine in solid-phase peptide synthesis (SPPS) to introduce a C6 hydroxyl group. This functional handle enables post-synthetic lactonization to form depsipeptide bonds or generate 'stapled' peptides with enhanced conformational stability and proteolytic resistance, a key strategy in peptide drug discovery .

Enzymology Studies: Co-Crystallization with L-Asparaginase

Structural biologists can utilize D-6-Hydroxynorleucine as a validated ligand for co-crystallization studies with L-asparaginase and related amidohydrolases. The successful determination of a high-resolution (1.70 Å) crystal structure (PDB ID: 1JSL) confirms its suitability for X-ray crystallography, enabling detailed analysis of stereospecific enzyme-inhibitor interactions .

Process Optimization and Green Chemistry in Chiral Synthesis

Process development chemists working on large-scale chiral syntheses can implement the reported recovery and racemization of D-6-Hydroxynorleucine. This method, proven in the multi-kilogram synthesis of an ACE inhibitor intermediate, improves overall process atom economy and reduces waste by recycling the unwanted D-enantiomer back into the production stream .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-6-Hydroxynorleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.